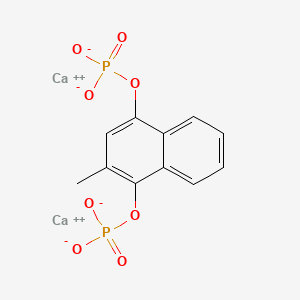
4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone typically involves multi-step organic reactions. One common method includes the condensation of 2-benzopyrone with 1-(3-phenylpropyl)-4-piperidylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties .
Applications De Recherche Scientifique
4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone involves its interaction with specific molecular targets in biological systems. It may act on various pathways, including enzyme inhibition or receptor modulation, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone: shares similarities with other piperidine and benzopyrone derivatives.
Phenylpropanolamine: A related compound with sympathomimetic properties.
Piperidine derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness
What sets 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone apart is its unique combination of a benzopyrone core and a piperidyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
54729-42-9 |
|---|---|
Formule moléculaire |
C23H26N2O2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one |
InChI |
InChI=1S/C23H26N2O2/c26-23-17-21(20-10-4-5-11-22(20)27-23)24-19-12-15-25(16-13-19)14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,17,19,24H,6,9,12-16H2 |
Clé InChI |
HTQQNAVSHXDHTF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC2=CC(=O)OC3=CC=CC=C32)CCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)




![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)






